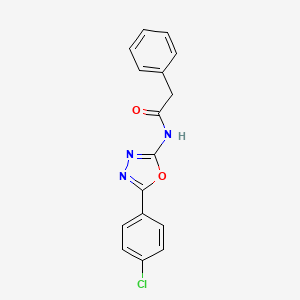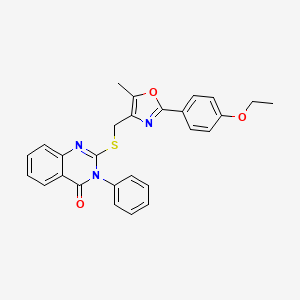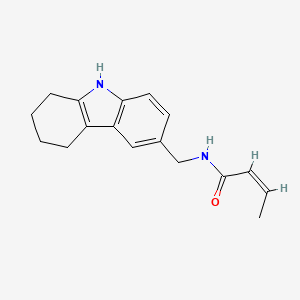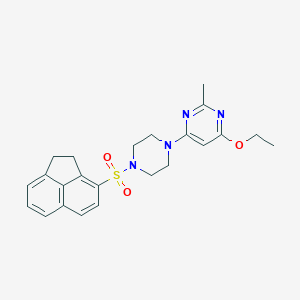![molecular formula C14H11N3O3S2 B2589096 4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-75-8](/img/structure/B2589096.png)
4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a derivative of thieno[3,4-d]pyrimidin-4(3H)-thione . Thieno[3,4-d]pyrimidin-4(3H)-thione is a photosensitizer for cancer cells, which is non-fluorescent and absorbs near-visible radiation with about 60% higher efficiency . It efficiently populates the long-lived and reactive triplet state generating singlet oxygen with a quantum yield of about 80% independent of solvent .
Synthesis Analysis
The synthesis of thieno[3,4-d]pyrimidin-4(3H)-thione involves thionation of nucleobases . In another study, 7-Benzyl-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized by base catalyzed reactions of nucleophilic reagents (aliphatic amines, alcohols or phenols) with carbodiimides 4, which in turn were obtained by the aza-Wittig reaction of iminophosphoranes 3 with aromatic isocyanates .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[3,4-d]pyrimidin-4(3H)-thione include thionation of nucleobases . Another study mentioned the base catalyzed reactions of nucleophilic reagents with carbodiimides .Wissenschaftliche Forschungsanwendungen
Anticancer Activities
This compound is a derivative of thieno[2,3-d]pyrimidine and has shown potential anticancer activities . It was designed and synthesized to target VEGFR-2, a protein that plays a significant role in tumor growth and angiogenesis . The compound was tested in vitro for its abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 .
Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide
The compound is an important intermediate which inhibited tumor necrosis factor alpha and nitric oxide . These are important factors in the inflammatory response and their inhibition can be beneficial in the treatment of diseases where inflammation plays a key role .
Inhibition of Phosphodiesterase 10A (PDE10A)
A compound with a similar thieno[2,3-d]pyrimidin-4-one scaffold from the zinc database exhibited a significant inhibitory activity against PDE10A . PDE10A is an enzyme that is involved in signal transduction in cells and its inhibition can be beneficial in the treatment of various diseases .
Synthesis of New Thieno[2,3-d]pyrimidines
The compound is used in the synthesis of new thieno[2,3-d]pyrimidines . These new compounds can be evaluated for their antiproliferative activities on mammalian cancer cell models .
Molecular Docking and Dynamics Simulations
The compound is used in molecular docking and dynamics simulations to assess the structural and energetic features of the complex . This can provide valuable insights into the molecular interactions of the complex, which may guide future drug design efforts .
ADMET and Toxicity Studies
The compound is used in computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and toxicity studies to evaluate the potential of the thieno[2,3-d]pyrimidine derivatives for drug development . This can help in the early prediction of the drug-likeness and possible toxicity of new compounds .
Wirkmechanismus
Target of Action
Similar compounds, such as thieno[3,2-d]pyrimidine derivatives, have been reported to inhibit phosphatidylinositol-3-kinase (pi3k) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
Similar compounds have been shown to inhibit pi3k, which is a key enzyme in the pi3k/akt signaling pathway . This inhibition can lead to a decrease in cell proliferation and survival, making these compounds potential therapeutic agents for cancer .
Biochemical Pathways
Given that similar compounds inhibit pi3k , it can be inferred that this compound may affect the PI3K/Akt signaling pathway. This pathway plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Pharmacokinetics
Similar compounds have been described as orally bioavailable , suggesting that this compound may also have good oral bioavailability.
Result of Action
The inhibition of pi3k by similar compounds can lead to a decrease in cell proliferation and survival , suggesting potential anti-cancer effects.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-22(19,20)10-4-2-9(3-5-10)13(18)17-12-11-6-7-21-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKQPNIKQSEUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2589013.png)
![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2589014.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2589019.png)
![[2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2589021.png)


![5-methyl-2,4-dioxo-3-phenyl-N-(4-sulfamoylphenethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2589025.png)

![N-[1-Amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2589030.png)



![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2589036.png)